Benzene-1,4-disulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

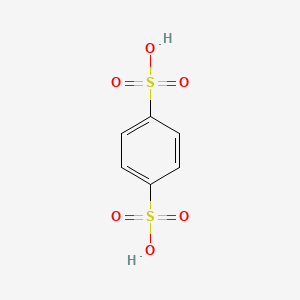

Benzene-1,4-disulfonic acid, also known as 1,4-Benzenedisulfonic acid, is a chemical compound with the molecular formula C6H6O6S2 . It has an average mass of 238.238 Da and a monoisotopic mass of 237.960571 Da .

Molecular Structure Analysis

The InChI code for Benzene-1,4-disulfonic acid is 1S/C6H6O6S2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12) . This indicates the presence of a benzene ring with two sulfonic acid groups attached at the 1 and 4 positions.Physical And Chemical Properties Analysis

Benzene-1,4-disulfonic acid is a powder at room temperature . It has a molecular weight of 238.24 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Electroreductive Fission and Compound Synthesis

Benzene-1,4-disulfonic acid is utilized in electrochemical reactions. For instance, its electroreductive fission in methanol yields phenol, a key chemical in various industrial processes. Additionally, in dry acetonitrile, benzene-1,4-disulfonic acid diesters and diamides undergo potentiostatic fission, resulting in the formation of monosulfonate-sulfinic acid or monosulfonamide-sulfinic acid along with alcohol or amine, which are valuable in organic synthesis (Horner & Schmitt, 1982).

Adsorption Studies with Activated Carbon Cloth

In environmental science, benzene-1,4-disulfonic acid has been studied for its interactions with activated carbon cloth during adsorption from aqueous solutions. This research is critical for understanding how benzene sulfonates, including benzene-1,4-disulfonic acid, interact with adsorbents, which has implications for water purification and pollution control (Ayranci & Duman, 2010).

Crystal Structure Analysis

Studies on the crystal structure of salts of benzene-1,4-disulfonic acid have contributed to the field of crystallography. These studies provide insights into the molecular arrangements and potential applications of these compounds in material science (Nagel, Eller & Bock, 1996).

Applications in Materials Science

Benzene-1,4-disulfonic acid has been employed in the synthesis of novel materials. For example, it was used in situ to create an unprecedented pillar-like 3-D network in a compound that displayed high thermal stability and red fluorescence emission. This has potential applications in the field of material chemistry and fluorescence-based technologies (Xiong et al., 2001).

Biodegradation Studies

The biodegradation of benzene-1,4-disulfonic acid by mixed bacterial cultures has been investigated, providing valuable insights into the environmental fate of such compounds and their potential removal from ecosystems through biological means (Contzen et al., 1996).

Chemical Analysis and Instrumentation

In the field of chemical analysis, benzene-1,4-disulfonic acid has been recommended for use with hydrofluoric acid during the dissolution of silicate rocks and minerals, highlighting its utility in geochemical analysis and instrumental techniques (Cohen, Hemmes & Puffer, 1975).

Safety and Hazards

properties

CAS RN |

31375-02-7 |

|---|---|

Product Name |

Benzene-1,4-disulfonic acid |

Molecular Formula |

C6H6O6S2 |

Molecular Weight |

238.2 g/mol |

IUPAC Name |

benzene-1,4-disulfonic acid |

InChI |

InChI=1S/C6H6O6S2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12) |

InChI Key |

OATNQHYJXLHTEW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)O)S(=O)(=O)O |

Other CAS RN |

31375-02-7 |

Pictograms |

Corrosive |

synonyms |

enzene-1,4-disulfonic acid Disulf |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

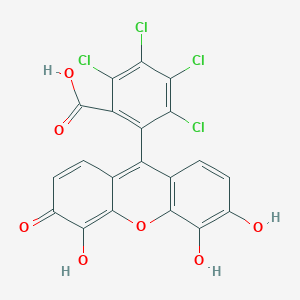

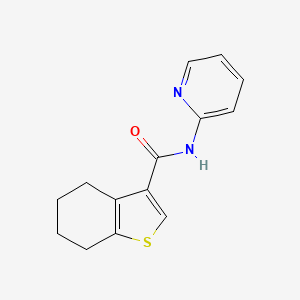

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1222827.png)